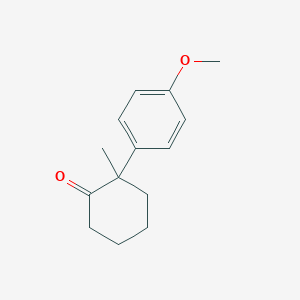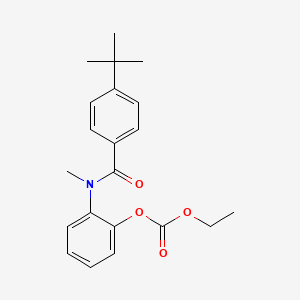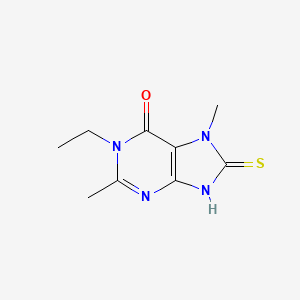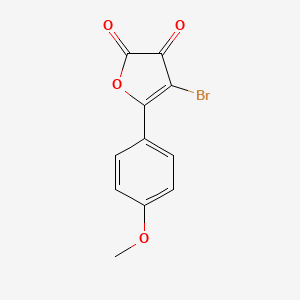![molecular formula C21H20O3 B14414621 [2,3-Bis(benzyloxy)phenyl]methanol CAS No. 81464-84-8](/img/no-structure.png)
[2,3-Bis(benzyloxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Bis(benzyloxy)phenyl]methanol is an organic compound with the molecular formula C21H20O3. It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, with a methanol group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Bis(benzyloxy)phenyl]methanol typically involves the protection of phenolic hydroxyl groups followed by the introduction of benzyloxy groups. One common method is the Williamson ether synthesis, where phenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-Bis(benzyloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of [2,3-Bis(benzyloxy)phenyl]methanone.
Reduction: Formation of [2,3-Bis(benzyloxy)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,3-Bis(benzyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its benzyloxy groups can mimic natural substrates, allowing researchers to investigate the specificity and mechanism of various enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of [2,3-Bis(benzyloxy)phenyl]methanol involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2,4-Bis(benzyloxy)phenyl]methanol
- [2,3-Bis(benzyloxy)phenyl]ethanol
- [2,3-Bis(benzyloxy)phenyl]acetone
Uniqueness
[2,3-Bis(benzyloxy)phenyl]methanol is unique due to the specific positioning of its benzyloxy groups, which can significantly influence its chemical reactivity and interactions. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable compound for various applications.
Propriétés
| 81464-84-8 | |
Formule moléculaire |
C21H20O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[2,3-bis(phenylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C21H20O3/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h1-13,22H,14-16H2 |
Clé InChI |
HJZGBSKBPYHDNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)

![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
